Silane, ethyl-
Description
Silane, ethyl- (C₂H₅SiH₃), also known as ethylsilane, is an organosilicon compound characterized by a silicon atom bonded to an ethyl group (-C₂H₅) and three hydrogen atoms. It is a volatile, flammable liquid with applications in chemical synthesis, surface modification, and materials science. Ethylsilane’s reactivity stems from its Si-H bonds, which participate in hydrosilylation reactions, enabling crosslinking in polymers and adhesion promotion in composite materials .
Properties
InChI |
InChI=1S/C2H5Si/c1-2-3/h2H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXGCFTYXICXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950875 | |
| Record name | Ethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2814-79-1 | |
| Record name | Ethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
The reaction of vinyl chloride (C₂H₃Cl) with hydrogen silanes (e.g., trichlorosilane, HSiCl₃) in the presence of platinum or palladium catalysts under high pressure (≥5 bar) and elevated temperatures (110–325°C) is a prominent method. This process minimizes byproducts like butyl- or hexyltrichlorosilane, which commonly arise from ethylene oligomerization.
Key Parameters
Table 1: Hydroalkylation Performance Under Varied Conditions
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Pt/activated C | 10–12 | 110–120 | 92 | 4 |
| H₂PtCl₆ | 5–10 | 325 | 85 | 12 |
Grignard Reagent-Based Synthesis
Ethyltrimethylsilane Synthesis
Ethyltrimethylsilane is synthesized via Grignard reagents, where ethyl magnesium halides (C₂H₅MgX) react with trimethylchlorosilane (Me₃SiCl). High-boiling ethers (e.g., diglyme) or aromatic solvents (toluene) enhance reaction efficiency.
Procedure
Table 2: Grignard Method Optimization
| Ethyl Halide | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| C₂H₅Br | Diglyme | 30–40 | 70 |
| C₂H₅Cl | Toluene | 20–100 | 65 |
Reduction of Chlorosilanes
Lithium Aluminum Hydride (LiAlH₄) Reduction
Triethylchlorosilane (C₂H₅)₃SiCl is reduced using LiAlH₄ in tetrahydrofuran (THF) to yield triethylsilane ((C₂H₅)₃SiH).
Continuous Organomagnesium Synthesis
Scalable Ethylethoxy- and Ethylchlorosilane Production
A continuous process involves reacting tetraethoxysilane (TEOS) or ethyltrichlorosilane with ethyl magnesium halides in columnar reactors.
-
Catalyst : Dibutyltin dilaurate.
-
Advantage : Avoids ethylene recycling and improves selectivity.
Hydrolysis and Condensation
Ethyl Silicate Synthesis
Ethyl silicate (Si(OEt)₄) is produced via silicon tetrachloride (SiCl₄) and ethanol (EtOH) under vacuum, using metal catalysts (Cu, Zn).
Table 3: Hydrolysis-Condensation Parameters
| Catalyst | SiCl₄:EtOH Ratio | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cu | 1:1 | 160–180 | 88 |
| Zn | 1:1.2 | 160–180 | 91 |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Triethylsilane undergoes various types of chemical reactions, including:
Reduction: It is commonly used as a reducing agent in organic synthesis.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, such as an alkene or alkyne.
Common Reagents and Conditions
Major Products Formed
Silyl Ethers: Formed through the reaction of triethylsilane with alcohols or ethers.
Hydrosilylated Products: Formed through the addition of triethylsilane to alkenes or alkynes.
Scientific Research Applications
Chemical Properties and Structure
Ethyl silane (C2H5Si) consists of an ethyl group bonded to a silicon atom. This structure allows it to interact with both organic and inorganic materials, facilitating chemical bonding through its dual reactivity. The presence of silicon provides unique properties such as thermal stability and resistance to moisture.
Applications in Materials Science
2.1 Adhesion Promotion
- Ethyl silane is widely used as an adhesion promoter in various applications, particularly in coatings and adhesives. It enhances the bond strength between organic polymers and inorganic substrates like glass and metals .
2.2 Coupling Agents
- As a coupling agent, ethyl silane improves the compatibility between different phases in composite materials. This is particularly important in fiberglass-reinforced plastics, where it enhances mechanical properties and durability against environmental factors .
2.3 Surface Treatment
- Ethyl silane is utilized for surface modification of materials to improve hydrophobicity or oleophobicity. It can be applied to textiles and coatings to create water-repellent surfaces .
Industrial Applications
3.1 Construction Materials
- In the construction industry, ethyl silane is used to enhance the properties of concrete and masonry by improving water resistance and reducing permeability . This application is crucial for prolonging the lifespan of structures exposed to harsh weather conditions.
3.2 Electronics
- In electronics, ethyl silane serves as a surface modifier for semiconductor substrates, improving adhesion of dielectric layers and enhancing overall device performance .
Case Studies
4.1 Case Study: Enhanced Adhesion in Dental Materials
A study highlighted the role of ethyl silane in improving adhesion between dental composites and tooth structures. The use of ethyl silane significantly increased bond strength, demonstrating its effectiveness as an adhesion promoter in dental applications .
4.2 Case Study: Water-Repellent Coatings
Research on water-repellent coatings showed that incorporating ethyl silane into polymer matrices resulted in significantly improved water resistance compared to traditional formulations. This application has implications for outdoor textiles and building materials .
Comparison of Silanes
| Property/Function | Ethyl Silane | Other Silanes |
|---|---|---|
| Adhesion Promotion | High | Varies |
| Moisture Resistance | Excellent | Good |
| Thermal Stability | Moderate | High |
| Compatibility | Broad | Specific |
Mechanism of Action
The mechanism by which triethylsilane exerts its effects involves the transfer of a hydrogen atom from the Si-H bond to the target molecule. This process is facilitated by the presence of a catalyst, which activates the silicon-hydrogen bond and enables the transfer of hydrogen to the substrate . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethylsilane belongs to a broader class of organosilanes, which vary in substituents (alkyl, aryl, halogen, alkoxy) and functional groups. Below is a detailed comparison with structurally or functionally related silanes:
Ethyltrichlorosilane (C₂H₅SiCl₃)
- Structure : Ethyl group bonded to silicon with three chlorine substituents.
- Reactivity: Highly reactive due to Cl atoms, enabling hydrolysis to form silanol (Si-OH) groups. Used as a precursor for silicone resins and coupling agents .
- Applications : Surface treatment of glass fibers, water-repellent coatings, and adhesion promoters .
Tetramethylsilane (Si(CH₃)₄)
- Structure : Four methyl groups bonded to silicon.
- Reactivity: Non-polar and inert; used as a reference standard in NMR spectroscopy due to its sharp spectral lines .
- Applications : Solvent in organic chemistry, inert reaction medium .
Tetraethyl Orthosilicate (TEOS, Si(OC₂H₅)₄)
- Structure : Four ethoxy groups (-OC₂H₅) bonded to silicon.
- Reactivity : Hydrolyzes to form silica (SiO₂) under acidic or basic conditions.
- Applications : Precursor for sol-gel coatings, microelectronics, and catalysts .
Trimethyl(1-methyl-1-propenyl)silane (C₇H₁₄Si)
- Structure : Silicon bonded to three methyl groups and a propenyl substituent.
- Reactivity : Produced by Bacillus subtilis as a volatile organic compound (VOC) with antifungal properties .
- Applications: Potential use in agricultural biocontrol agents .
Research Findings and Industrial Relevance
Hydrosilylation Efficiency : Ethylsilane’s Si-H bonds exhibit moderate reactivity compared to trichlorosilanes (e.g., ethyltrichlorosilane), which are more electrophilic due to electron-withdrawing Cl groups .
Biological Production : Trimethylsilane derivatives, such as trimethyl(1-methyl-1-propenyl)silane, are synthesized by gut bacteria (e.g., Bacillus subtilis) and inhibit fungal growth, suggesting ecological roles in pest resistance .
Rubber Composites : Sulfide- and mercapto-silanes (e.g., bis(triethoxysilylpropyl)tetrasulfide) outperform ethylsilane in tire tread compounds due to stronger silica-polymer interactions, enhancing mechanical durability .
Biological Activity
Ethyl silane, a member of the silane family, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity associated with ethyl silane, integrating findings from various studies, case reports, and research data.
Ethyl silane is characterized by its silane structure, which includes silicon atoms bonded to ethyl groups. Its molecular formula is , and it is known for its reactivity due to the presence of silicon. This reactivity allows it to form various derivatives that exhibit distinct biological properties.
Antimicrobial Activity
Recent studies have highlighted the potential of ethyl silane derivatives in antimicrobial applications. For instance, silane-functionalized coatings have demonstrated significant antimicrobial properties against various pathogens. A study reported that silane-functionalized polyionenes-coated cotton fabrics exhibited potent antimicrobial and antiviral activities, showing compatibility with skin and cells without causing irritation .
Table 1: Antimicrobial Efficacy of Silane Derivatives
Anticancer Activity
The anticancer potential of ethyl silane has been explored through various mechanisms. Research indicates that certain silane compounds can induce apoptosis in cancer cell lines. For example, studies have shown that silanes can disrupt cellular processes in cancer cells, leading to reduced viability and increased cell death.
Case Study: Anticancer Effects
In a notable case study, the effects of a silane compound on HCT-116 (colon cancer) and HEP-2 (laryngeal cancer) cell lines were investigated. The results indicated substantial cytotoxicity with IC50 values of 13.5 µg/mL for HCT-116 and 25.3 µg/mL for HEP-2 cells . These findings suggest that ethyl silane derivatives could serve as a basis for developing new anticancer agents.
The biological activity of ethyl silane is attributed to several mechanisms:
- Membrane Disruption : Silanes can integrate into microbial membranes, altering their integrity and function.
- Reactive Oxygen Species (ROS) Generation : Some silanes induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Chemical Modification : Ethyl silanes can modify surface properties of materials, enhancing their biocompatibility and functionality.
Biodegradation and Safety
The biodegradation profile of ethyl silanes is essential for evaluating their environmental impact and safety. Ethyltriacetoxysilane has shown significant biodegradation rates, with studies reporting up to 99% degradation within seven days . Additionally, no acute toxicity was observed in animal models exposed to ethyl silanes under controlled conditions .
Q & A
Q. What are the standard protocols for synthesizing ethyl silane in laboratory settings?
Ethyl silane synthesis typically involves hydrosilylation reactions or alkylation of chlorosilanes. Key steps include:
Q. How can researchers characterize ethyl silane’s purity and structural integrity?
Use a combination of:
Q. What safety measures are critical when handling ethyl silane in experimental workflows?
- Storage : Under inert gas in sealed containers to prevent moisture/oxygen exposure .
- Waste disposal : Segregate silane waste and collaborate with certified hazardous waste services .
- Emergency protocols : Fire suppression systems (CO₂/sand) for pyrophoric leaks .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of ethyl silane’s reactivity?
Q. How should researchers address contradictions in reported thermodynamic data for ethyl silane?
Q. What strategies optimize the reproducibility of ethyl silane-based polymer coatings?
Q. How can researchers ethically manage data transparency in ethyl silane studies?
Q. What advanced techniques resolve ambiguities in ethyl silane’s environmental degradation pathways?
- Analytical workflows :
- Collaboration : Partner with environmental chemists for interdisciplinary validation .
Methodological Guidelines
- Literature reviews : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) and avoid non-academic platforms like BenchChem .
- Data presentation : Use SI units, error margins, and raw data appendices for transparency .
- Ethical compliance : Adhere to institutional review boards (IRBs) for hazardous material protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
